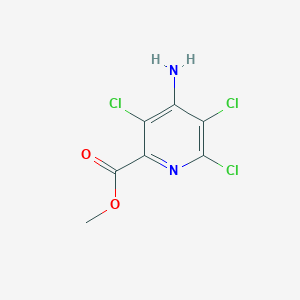silane CAS No. 14629-55-1](/img/structure/B87712.png)
[(4-Fluorobenzyl)oxy](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Fluorobenzyl)oxy](trimethyl)silane, also known as FBOTMS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a silane derivative that is commonly used as a reagent in organic synthesis. FBOTMS has been found to have various applications in the field of organic chemistry, particularly in the synthesis of complex molecules. In
Mécanisme D'action
The mechanism of action of [(4-Fluorobenzyl)oxy](trimethyl)silane involves the selective introduction of the 4-fluorobenzyl group into various molecules. This group is highly reactive and can undergo a range of chemical reactions, making it a valuable tool in organic synthesis. The introduction of the 4-fluorobenzyl group can also alter the properties of the resulting compound, such as its solubility and bioavailability.
Biochemical and Physiological Effects:
There is currently limited information available on the biochemical and physiological effects of [(4-Fluorobenzyl)oxy](trimethyl)silane. However, it is known that the compound is highly reactive and can undergo a range of chemical reactions. It is therefore important to handle [(4-Fluorobenzyl)oxy](trimethyl)silane with care and to follow appropriate safety protocols.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of [(4-Fluorobenzyl)oxy](trimethyl)silane is its ability to selectively introduce the 4-fluorobenzyl group into various molecules. This selectivity has made it a valuable tool in the synthesis of novel compounds with potential therapeutic applications. However, [(4-Fluorobenzyl)oxy](trimethyl)silane is highly reactive and can be difficult to handle. It is important to follow appropriate safety protocols when working with this compound.
Orientations Futures
There are several future directions for research on [(4-Fluorobenzyl)oxy](trimethyl)silane. One area of interest is the development of new synthetic methodologies using [(4-Fluorobenzyl)oxy](trimethyl)silane as a reagent. Another area of interest is the application of [(4-Fluorobenzyl)oxy](trimethyl)silane in the synthesis of novel compounds with potential therapeutic applications. Additionally, further research is needed to fully understand the biochemical and physiological effects of [(4-Fluorobenzyl)oxy](trimethyl)silane and to develop appropriate safety protocols for working with this compound.
Conclusion:
[(4-Fluorobenzyl)oxy](trimethyl)silane is a valuable tool in organic synthesis, particularly in the synthesis of complex molecules with potential therapeutic applications. Its ability to selectively introduce the 4-fluorobenzyl group into various molecules has made it a valuable tool in the field of organic chemistry. However, [(4-Fluorobenzyl)oxy](trimethyl)silane is highly reactive and can be difficult to handle. It is important to follow appropriate safety protocols when working with this compound. Further research is needed to fully understand the biochemical and physiological effects of [(4-Fluorobenzyl)oxy](trimethyl)silane and to develop appropriate safety protocols for working with this compound.
Méthodes De Synthèse
The synthesis of [(4-Fluorobenzyl)oxy](trimethyl)silane involves the reaction of 4-fluorobenzyl alcohol with trimethylsilyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine. The resulting compound is a clear, colorless liquid that is highly reactive and can be used as a reagent in various organic synthesis reactions.
Applications De Recherche Scientifique
[(4-Fluorobenzyl)oxy](trimethyl)silane has been widely used in scientific research as a reagent in organic synthesis. It has been found to be particularly useful in the synthesis of complex molecules such as natural products and pharmaceuticals. One of the key advantages of [(4-Fluorobenzyl)oxy](trimethyl)silane is its ability to selectively introduce the 4-fluorobenzyl group into various molecules. This selectivity has made it a valuable tool in the synthesis of novel compounds with potential therapeutic applications.
Propriétés
Numéro CAS |
14629-55-1 |
|---|---|
Nom du produit |
[(4-Fluorobenzyl)oxy](trimethyl)silane |
Formule moléculaire |
C10H15FOSi |
Poids moléculaire |
198.31 g/mol |
Nom IUPAC |
(4-fluorophenyl)methoxy-trimethylsilane |
InChI |
InChI=1S/C10H15FOSi/c1-13(2,3)12-8-9-4-6-10(11)7-5-9/h4-7H,8H2,1-3H3 |
Clé InChI |
OXPGFOLSDLKSOT-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OCC1=CC=C(C=C1)F |
SMILES canonique |
C[Si](C)(C)OCC1=CC=C(C=C1)F |
Synonymes |
p-Fluorobenzyloxytrimethylsilane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



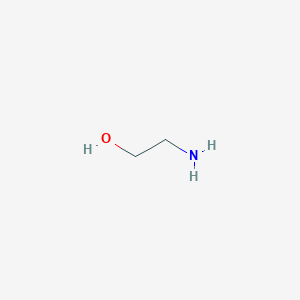
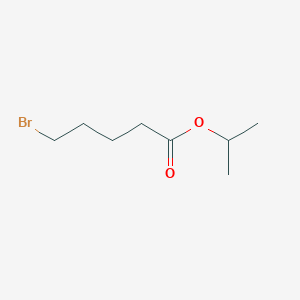
![2,6-Dimethyl-[1,3]thiazolo[5,4-f][1,3]benzothiazole](/img/structure/B87645.png)
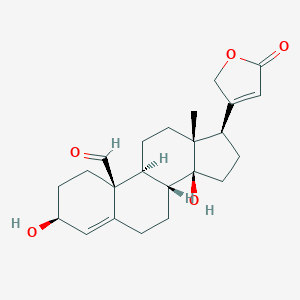
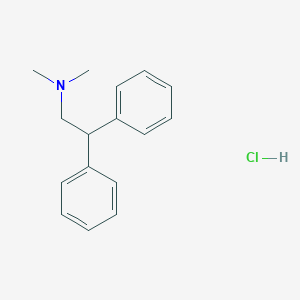

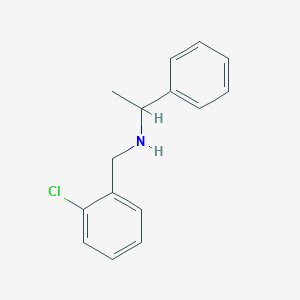
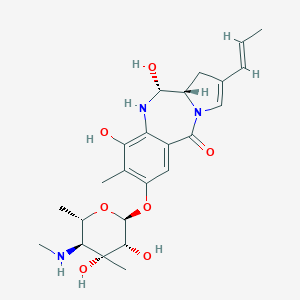

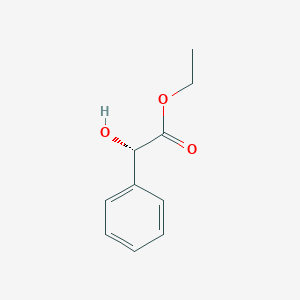
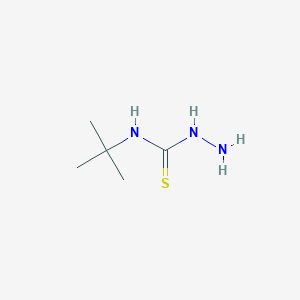
![6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid](/img/structure/B87676.png)
![Benzothiazolium, 2-[2-[(3-ethyl-5-methoxy-2(3H)-benzothiazolylidene)methyl]-1-butenyl]-5-methoxy-3-(3-sulfopropyl)-, inner salt](/img/structure/B87679.png)
